molecular formula C6H9Br2N B13542020 (1R,6R)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane

(1R,6R)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane

Cat. No.: B13542020
M. Wt: 254.95 g/mol
InChI Key: AJNIXRINLKCETA-UHNVWZDZSA-N
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Description

rac-(1R,6R)-7,7-dibromo-3-azabicyclo[410]heptane is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

The synthesis of rac-(1R,6R)-7,7-dibromo-3-azabicyclo[4.1.0]heptane can be achieved through several routes. One common method involves the cyclopropanation of aza-1,6-enynes under oxidative conditions. This transition-metal-free methodology allows for the formation of functionalized azabicyclo[4.1.0]heptane derivatives in a single step under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

rac-(1R,6R)-7,7-dibromo-3-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the bromine atoms or other functional groups.

    Substitution: The bromine atoms can be substituted with other groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-(1R,6R)-7,7-dibromo-3-azabicyclo[4.1.0]heptane has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its derivatives may be studied for their biological activity.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which rac-(1R,6R)-7,7-dibromo-3-azabicyclo[4.1.0]heptane exerts its effects involves interactions with molecular targets and pathways. The exact mechanism can vary depending on the specific application and the derivatives used. Generally, the compound’s structure allows it to interact with various biological molecules, potentially affecting their function.

Comparison with Similar Compounds

rac-(1R,6R)-7,7-dibromo-3-azabicyclo[4.1.0]heptane can be compared with other similar compounds, such as:

These compounds share a similar bicyclic structure but differ in their functional groups and specific properties The uniqueness of rac-(1R,6R)-7,7-dibromo-3-azabicyclo[41

Properties

Molecular Formula

C6H9Br2N

Molecular Weight

254.95 g/mol

IUPAC Name

(1R,6R)-7,7-dibromo-3-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C6H9Br2N/c7-6(8)4-1-2-9-3-5(4)6/h4-5,9H,1-3H2/t4-,5+/m1/s1

InChI Key

AJNIXRINLKCETA-UHNVWZDZSA-N

Isomeric SMILES

C1CNC[C@H]2[C@@H]1C2(Br)Br

Canonical SMILES

C1CNCC2C1C2(Br)Br

Origin of Product

United States

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